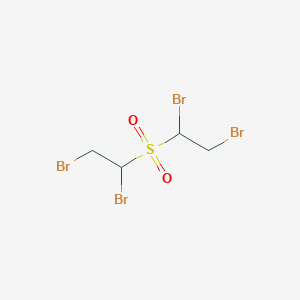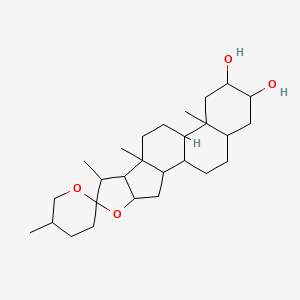
2,4-Dibromo-1,5-dimethoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-1,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C9H10Br2O2 It is a derivative of benzene, characterized by the presence of two bromine atoms, two methoxy groups, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene typically involves the bromination of 1,5-dimethoxy-3-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2,4-dihydroxy-1,5-dimethoxy-3-methylbenzene or 2,4-diamino-1,5-dimethoxy-3-methylbenzene.
Oxidation: Formation of 2,4-dibromo-1,5-dimethoxy-3-methylbenzaldehyde or 2,4-dibromo-1,5-dimethoxy-3-methylbenzoic acid.
Reduction: Formation of 1,5-dimethoxy-3-methylbenzene.
Applications De Recherche Scientifique
2,4-Dibromo-1,5-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene depends on the specific application and target. In biological systems, it may interact with cellular components such as proteins, enzymes, or DNA, leading to various biochemical effects. The bromine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
- 1,3-Dibromo-5-methoxy-2-methylbenzene
- 2,6-Dibromo-4-methoxytoluene
- 3,5-Dibromo-4-methyl-anisole
Comparison: 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene is unique due to the specific positions of its substituents on the benzene ring, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions, making it a valuable compound for targeted synthetic applications and research studies.
Propriétés
Numéro CAS |
13365-08-7 |
|---|---|
Formule moléculaire |
C9H10Br2O2 |
Poids moléculaire |
309.98 g/mol |
Nom IUPAC |
2,4-dibromo-1,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H10Br2O2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,1-3H3 |
Clé InChI |
NIWKDLMXFZCPAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1Br)OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)

![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)




